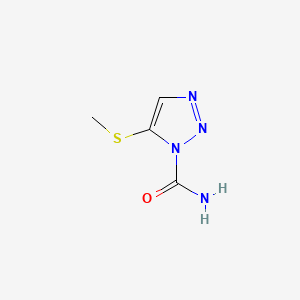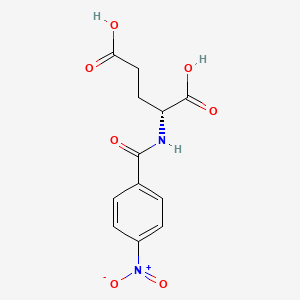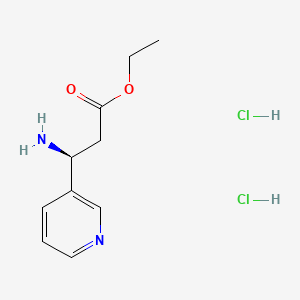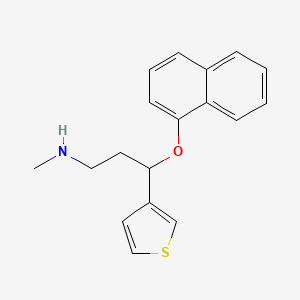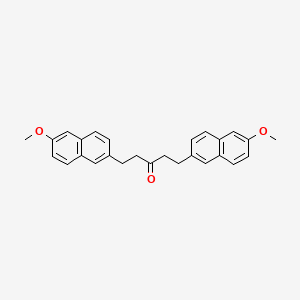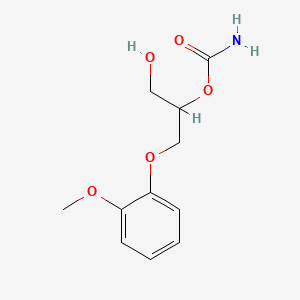
Tanogitran Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanogitran Dihydrochloride, also known as BIBT986, is a dual inhibitor of thrombin/factor Xa . Its molecular formula is C25H33Cl2N7O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H33Cl2N7O3 . For a more detailed analysis of its molecular structure, advanced techniques such as X-ray diffraction, NMR, and molecular modeling are typically used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 477.6 g/mol . For a comprehensive analysis of its physical and chemical properties, techniques such as spectrophotometry and chromatography are typically used .Aplicaciones Científicas De Investigación
Tanogitran Dihydrochloride has been explored in the context of its role as a dual factor Xa and thrombin inhibitor, particularly in its comparison with other anticoagulants. A theoretical study focusing on the molecular structure and physicochemical properties of novel factor Xa inhibitors, including tanogitran, reveals significant insights into its scientific applications. The study utilized computational methods to analyze the geometries, energies, and physicochemical characteristics of tanogitran among other anticoagulants. It was found that tanogitran, along with other studied inhibitors, exhibits a characteristic l-shape structure, with water significantly affecting its equilibrium geometry. The lipophilicity and pKa values of tanogitran were calculated, suggesting its zwitterionic structure at physiological pH and providing insights into its absorption and activity profiles. Compared to tanogitran, the dual inhibitor SAR107375 showed improved structural, physicochemical, and pharmacokinetic characteristics, indicating ongoing efforts to enhance the efficacy and applicability of such inhibitors in clinical settings. This research underscores the potential of tanogitran in anticoagulant therapy, highlighting its physicochemical properties and the continuous development of more effective derivatives for clinical use (Remko, Remková, & Broer, 2016).
Mecanismo De Acción
Target of Action
Tanogitran Dihydrochloride primarily targets Factor Xa and Thrombin (Factor IIa) . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for converting fibrinogen into fibrin, leading to clot formation .
Mode of Action
This compound acts as a direct inhibitor of Factor Xa and Thrombin . By binding to these targets, it prevents them from catalyzing their respective reactions, thereby inhibiting the coagulation cascade. This results in a reduction in clot formation, making this compound an effective anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa and Thrombin, it disrupts this cascade, preventing the formation of fibrin clots. The downstream effects include a reduction in thrombus formation and a potential decrease in the risk of thromboembolic events .
Result of Action
The molecular effect of this compound involves the direct inhibition of Factor Xa and Thrombin, key enzymes in the coagulation cascade . At the cellular level, this results in a decrease in the formation of fibrin clots. Consequently, this can lead to a reduction in thrombus formation and potentially decrease the risk of thromboembolic events .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including this compound. Factors such as temperature, pH, and the presence of other substances can impact drug stability and efficacy . .
Análisis Bioquímico
Biochemical Properties
Tanogitran Dihydrochloride interacts with enzymes such as thrombin and factor Xa, playing a significant role in biochemical reactions . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the coagulation cascade.
Cellular Effects
This compound exerts effects on various types of cells, particularly those involved in coagulation. It influences cell function by impacting cell signaling pathways related to coagulation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as thrombin and factor Xa. This results in the inhibition of these enzymes and subsequent changes in gene expression related to coagulation .
Propiedades
IUPAC Name |
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O3.2ClH/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27;;/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34);2*1H/t25-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNAYUNJBIRYOA-KHZPMNTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858419 |
Source


|
| Record name | Tanogitran dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253796-69-9 |
Source


|
| Record name | Tanogitran dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



